TMP778

概要

説明

TMP778は、レチノイド関連孤児受容体ガンマt(RORγt)の選択的阻害剤です。RORγtは、Tヘルパー17(Th17)細胞の分化に重要な役割を果たす転写因子です。 Th17細胞は、様々な自己免疫疾患の発症に関与しており、this compoundは研究および潜在的な治療用途に貴重な化合物となります .

準備方法

合成経路と反応条件: TMP778は、ベンジドリルアミド部分と電子豊富なヘテロサイクル(イソキサゾール)の形成を含む一連の化学反応を通じて合成されます。合成経路は通常、次の手順を含みます。

- ベンジドリルアミド中間体の形成。

- イソキサゾール環を形成するための環化。

- This compoundを生成するための最終的なカップリング .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 重要な要素には、温度制御、溶媒選択、再結晶およびクロマトグラフィーなどの精製技術が含まれます .

3. 化学反応解析

反応の種類: this compoundは、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件は通常、穏やかな温度とジクロロメタンなどの溶媒を伴います。

酸化反応: 過マンガン酸カリウムや三酸化クロムなどの試薬を、酸性条件下で使用することができます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、異なる官能基を持つthis compoundの様々な誘導体を生成することができ、酸化反応と還元反応は、分子内の特定の原子の酸化状態を改変することができます .

4. 科学研究への応用

This compoundは、特に免疫学、生物学、医学の分野で、幅広い科学研究への応用があります。

免疫学: this compoundは、乾癬、関節リウマチ、多発性硬化症などの自己免疫疾患におけるTh17細胞の役割を研究するために使用されています。 .

生物学: この化合物は、T細胞生物学の研究、特にRORγtによって調節されるシグナル伝達経路と転写ネットワークに使用されています

医学: this compoundは、Th17細胞の活性を阻害することにより、自己免疫疾患の治療に潜在的な治療用途があります。 .

化学反応の分析

Types of Reactions: TMP778 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and solvents like dichloromethane.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .

科学的研究の応用

Autoimmune Uveitis

A significant body of research has focused on the application of TMP778 in experimental autoimmune uveitis (EAU), an animal model that mimics human uveitis.

- Study Overview : In a study published in the Journal of Immunology, this compound was shown to significantly inhibit the development of EAU in mice. Histological examinations revealed reduced inflammatory cell infiltration and lower levels of IL-17 in treated animals compared to controls .

- Findings : The treatment led to a marked decrease in both Th1 and Th17 cell populations, suggesting that this compound not only inhibits IL-17 production but also affects other immune pathways .

Skin Inflammation

This compound has also been investigated for its effects on skin inflammation models.

- Study Overview : In another study, this compound was found to attenuate imiquimod-induced skin inflammation, which is associated with Th17 responses .

- Data Summary : The compound inhibited the expression of inflammatory cytokines and reduced the number of Th17 cells in the affected skin areas. The IC50 for RORγt inhibition was reported at 0.017 μM, demonstrating its potency .

Comparative Efficacy

The efficacy of this compound compared to other RORγt inhibitors has been assessed through various studies:

| Compound | IC50 (μM) | Selectivity | Application Area |

|---|---|---|---|

| This compound | 0.017 | >1000-fold against other nuclear receptors | Autoimmune diseases |

| TMP920 | 1.1 | Less selective than this compound | Autoimmune diseases |

| TMP776 | Not effective against RORγt | N/A | N/A |

Therapeutic Implications

The implications of using this compound extend beyond basic research into potential clinical applications:

- Autoimmune Conditions : Given its ability to suppress Th17-mediated inflammation, this compound is being explored as a therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

- Immunosuppressive Therapy : The compound's immunosuppressive properties suggest it could be beneficial in managing transplant rejection or other scenarios where modulation of the immune response is required .

作用機序

TMP778は、RORγtのリガンド結合ドメインに結合することにより、その活性を阻害することで作用します。この阻害により、RORγtはインターロイキン17(IL-17)などのTh17細胞シグネチャ遺伝子の転写を活性化することができなくなります。 IL-17の産生を阻害することにより、this compoundはTh17細胞によって仲介される炎症反応を軽減します .

分子標的と経路:

分子標的: RORγtは、this compoundの主要な分子標的です。

関与する経路: この化合物は、RORγt依存性転写ネットワークを調節することにより、Th17細胞の分化と機能に影響を与えます。 .

6. 類似化合物の比較

This compoundは、TMP920やGSK805などの他のRORγt阻害剤と比較されます。 これらの化合物は、同様の作用機序を共有していますが、効力と選択性に違いがあります .

類似化合物:

This compoundの独自性: this compoundは、RORγtに対する高い効力と選択性により、ユニークです。 自己免疫疾患のプレクリニカルモデルで著しい有効性を示しており、研究と潜在的な治療用途に貴重なツールとなっています .

類似化合物との比較

TMP920: Another potent RORγt inhibitor with a similar structure to TMP778.

GSK805: A selective RORγt inhibitor developed by GlaxoSmithKline.

Digoxin: A cardiac glycoside that also inhibits RORγt activity.

SR1001: A synthetic compound that acts as a dual inhibitor of RORγt and RORα.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for RORγt. It has demonstrated significant efficacy in preclinical models of autoimmune diseases, making it a valuable tool for research and potential therapeutic applications .

生物活性

TMP778 is a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), a transcription factor critically involved in the differentiation of T helper 17 (Th17) cells. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly due to its ability to modulate immune responses by inhibiting the production of interleukin-17 (IL-17), a key cytokine associated with inflammation and autoimmunity.

This compound functions primarily through the inhibition of RORγt, which is essential for Th17 cell differentiation. By blocking RORγt activity, this compound effectively suppresses the generation of both Th1 and Th17 cells, as evidenced by various studies that demonstrate reduced expression of cytokines such as IL-17 and interferon-gamma (IFN-γ) in treated models .

Key Findings:

- Inhibition of Cytokine Production : this compound significantly reduces IL-17 and IFN-γ production in CD4+ T cells. In experiments involving murine models, treatment with this compound led to a marked decrease in Th17 cell populations and their associated cytokines .

- Effect on T Cell Differentiation : The compound not only inhibits Th17 differentiation but also affects Th1 cells, indicating a broader impact on T cell plasticity. Studies have shown that fewer Th17 cells available for differentiation result in decreased Th1 cell populations over time .

Table 1: Summary of this compound's Effects on T Cell Populations

Case Study 1: EAE Mouse Model

A study investigating the effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model demonstrated that treatment resulted in a significant reduction in both IL-17 and IFN-γ producing T cells. Flow cytometry analyses revealed that this compound-treated mice had lower frequencies of double-positive (IL-17+IFN-γ+) T cells, suggesting that this compound not only inhibits Th17 differentiation but also impacts Th1 cell responses through a reduction in available precursor cells .

Case Study 2: Chronic Graft-versus-Host Disease (cGvHD)

In a murine model of cGvHD, this compound was shown to interfere with the differentiation of a subset of CD4+ T cells characterized by enhanced RORγt expression. This study highlighted the compound's efficacy in reducing pulmonary inflammation and tissue damage associated with cGvHD, further supporting its role as an immunomodulator .

特性

IUPAC Name |

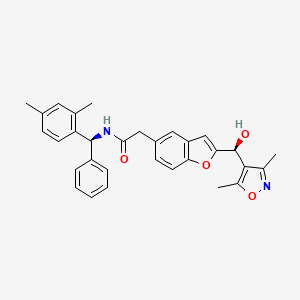

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIURRJOJDQOMFC-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。